双(2,2,6,6-四甲基-3,5-庚二酮基)钡三甘醇醚加合物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

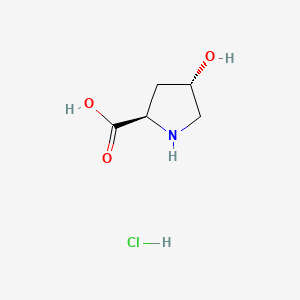

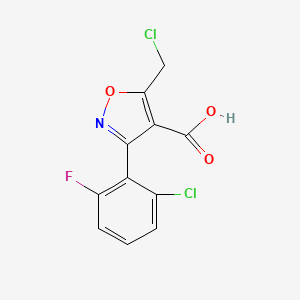

“Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)barium triglyme adduct” is a complex compound. The 2,2,6,6-tetramethyl-3,5-heptanedione (also known as TMHD) acts as a ligand, forming a stable complex with the barium ion . This compound is used in various reactions and acts as an air-stable ligand for metal catalysts .

Synthesis Analysis

The synthesis of this compound involves the interaction of barium precursors with high volatility . The structure of the synthesized compound was identified by FTIR, 1H NMR, 13C NMR, and ESI–MS spectroscopy . The synthesis process is crucial as the purity, evaporation characteristics, and thermostability of the precursors will decide the quality and reproducible results of the compound .Molecular Structure Analysis

The molecular structure of the compound was identified using various spectroscopic techniques. The FTIR spectrum showed peaks corresponding to various functional groups present in the compound . The 1H NMR and 13C NMR spectra provided information about the hydrogen and carbon environments in the molecule .Chemical Reactions Analysis

The compound undergoes various chemical reactions. It is unstable and highly sensitive to temperature changes during the whole evaporation process . Therefore, it is very important to choose suitable volatilization technology and conditions for avoiding breakdown (or thermal aging) during the process .科学研究应用

High-Temperature Superconductor Fabrication

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)barium: is utilized in the Metal-Organic Chemical Vapor Deposition (MOCVD) process for the preparation of YBa2Cu3O7−δ (YBCO) high-temperature superconductors . The compound’s volatility and thermal stability are critical for the quality and reproducibility of the YBCO films. Its evaporation characteristics must be carefully managed to prevent decomposition during the MOCVD process.

Advanced Dielectric and Ferroelectric Thin Films

This barium compound serves as a Chemical Vapor Deposition (CVD) precursor for manufacturing advanced dielectric and ferroelectric thin films . It is particularly used for the growth of lead oxide and mixed-metal thin films, offering superior chemical compatibility and improved safety in the MOCVD of PNZT, a material with piezoelectric properties.

Catalyst in Organic Synthesis

The compound acts as a catalyst in various organic reactions, including intramolecular Diels-Alder reactions , which are crucial for constructing cyclic compounds . It also facilitates borylation reactions , adding boron groups to organic molecules, which is a significant step in pharmaceutical synthesis and material sciences.

DNA Studies

As a single electron donor , this barium adduct is used in excess electron transfer studies in DNA . This application is vital for understanding the electron transfer mechanisms that can affect DNA structure and function, which has implications in fields like genetics and biochemistry.

Enantioselective Synthesis

The compound is involved in enantioselective synthesis , which is essential for creating molecules with specific three-dimensional orientations . This is particularly important in the pharmaceutical industry, where the orientation of molecules can determine the efficacy and safety of drugs.

Oxidative Carbonylation Reactions

It is used in oxidative carbonylation of phenol , a reaction that introduces carbonyl groups into organic compounds. This reaction is significant in synthesizing polymers and other complex organic compounds.

作用机制

- Ba(TMHD)₂ acts as a precursor in the metal–organic chemical vapor deposition (MOCVD) process for preparing high-temperature superconductor YBa₂Cu₃O₇−δ (YBCO) films .

Target of Action

Mode of Action

Pharmacokinetics (ADME)

Action Environment

安全和危害

While specific safety and hazard information for the “Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)barium triglyme adduct” is not available, it’s important to handle all chemical compounds with care and follow standard safety protocols. For similar compounds, hazard classifications include acute toxicity and skin and eye irritation .

属性

IUPAC Name |

barium(2+);1-methoxy-2-[2-(2-methoxyethoxy)ethoxy]ethane;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C11H20O2.C8H18O4.Ba/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;1-9-3-5-11-7-8-12-6-4-10-2;/h2*7,12H,1-6H3;3-8H2,1-2H3;/q;;;+2/p-2/b2*8-7+;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTNLOLOFSZXOQX-COYDWXKQSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].COCCOCCOCCOC.[Ba+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C(=C\C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C\C(=O)C(C)(C)C)/[O-])(C)C.COCCOCCOCCOC.[Ba+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H56BaO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

682.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(3-Benzoyloxy-9H-carbazol-4-yloxy)methyl]-3-[2-(2-methoxyphenoxy)ethyl]-2-oxazolidinone](/img/structure/B584175.png)

![3-(2-Chloro-6-fluorophenyl)-5-(acetyloxymethyl)-4-isoxazolyl]carboxylic Acid](/img/structure/B584188.png)

![3-(2-Chloro-6-fluorophenyl)-5-(hydroxymethyl)-4-isoxazolyl]carboxylic Acid](/img/structure/B584189.png)

![3-(2-Chloro-6-fluorophenyl)-5-(chloromethyl)-4-isoxazolyl]carboxylic Acid Methyl Ester](/img/structure/B584192.png)

![4-[1-Phenyl-1-[4-[2-(trideuteriomethylamino)ethoxy]phenyl]but-1-en-2-yl]phenol](/img/structure/B584195.png)